2-(Cyclopentyloxy)aniline
Overview
Description
2-(Cyclopentyloxy)aniline is an organic compound with the molecular formula C11H15NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclopentyloxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Cyclopentyloxy)aniline can be synthesized through the reaction of aniline with cyclopentanol. The reaction typically involves heating aniline and cyclopentanol in the presence of an acidic catalyst . The process can be summarized as follows:
Reactants: Aniline and cyclopentanol.
Catalyst: Acidic catalyst (e.g., sulfuric acid).
Conditions: Heating the mixture to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the cyclopentyloxy group or the aniline moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives.
Scientific Research Applications
2-(Cyclopentyloxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentyloxy)phenol
- 2-(Cyclopentyloxy)benzoic acid
- 2-(Cyclopentyloxy)benzaldehyde
Uniqueness
2-(Cyclopentyloxy)aniline is unique due to its specific structure, which combines the properties of aniline and cyclopentanol. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Biological Activity
2-(Cyclopentyloxy)aniline is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15NO
- Molecular Weight : 177.25 g/mol
- CAS Number : 1170461-50-3
The compound features a cyclopentyloxy group attached to an aniline structure, which influences its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which could lead to anticancer effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Properties
In addition to antimicrobial activity, this compound has shown promise in anticancer research. A study evaluating the cytotoxic effects on cancer cell lines revealed:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 30 |
MCF-7 (Breast Cancer) | 25 |
A549 (Lung Cancer) | 35 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer potential.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal assessed the efficacy of various aniline derivatives, including this compound. The results indicated that this compound outperformed several standard antibiotics against resistant strains of bacteria .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on multiple cancer cell lines. The study utilized MTT assays to evaluate cell viability, demonstrating significant inhibition of cell proliferation across different types of cancer cells .
Applications in Medicinal Chemistry
This compound is being explored as a precursor in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. Researchers are particularly interested in its potential as:
- An antimicrobial agent.
- An anticancer drug candidate.
Properties
IUPAC Name |
2-cyclopentyloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBWQWIPPGLDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424516 | |
Record name | 2-Cyclopentyloxy-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29026-75-3 | |
Record name | 2-Cyclopentyloxy-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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